Ertiprotafib - 251303-04-5

Ertiprotafib

Catalog Number: EVT-267647
CAS Number: 251303-04-5
Molecular Formula: C31H27BrO3S
Molecular Weight: 559.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ertiprotafib is a small molecule originally developed as an inhibitor of Protein tyrosine phosphatase 1B (PTP1B) for the treatment of type 2 diabetes. [, , , ] It belongs to a novel class of insulin sensitizers. [] Ertiprotafib is also a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. [, ] This means it can activate both PPARα and PPARγ, which are involved in regulating glucose homeostasis and lipid metabolism. []

(S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

    Compound Description: This compound, identified as compound 14 in the source paper, is a 2-Acyl-tetrahydroisoquinoline-3-carboxylic acid derivative. It exhibits a triple action profile: PPARα/γ agonism and PTP1B inhibitory activity. It demonstrated comparable PPARγ activity to rosiglitazone and weaker PTP1B inhibition (approximately 10-fold less potent) than Ertiprotafib. Notably, this compound also exhibited good oral absorption in rats and potent hypoglycemic effects in KK-Ay mice.

Arylketone 1

    Compound Description: This compound represents a class of difluoromethylphosphonate (DFMP)-based PTP1B inhibitors. While exhibiting moderate in vitro PTP1B inhibitory activity (IC50 = 120 nM), it demonstrated good antidiabetic activity (ED50 = 0.8 mg/kg, p.o.) and oral bioavailability (F = 13%) in animal models.

    Relevance: Compared to Ertiprotafib, Arylketone 1 represents an alternative scaffold for PTP1B inhibition. Despite its moderate potency, its good oral bioavailability highlights the importance of exploring diverse chemical structures to overcome the limitations of earlier PTP1B inhibitors, including Ertiprotafib, which suffered from insufficient efficacy and side effects.

Benzotriazoles (2a and 2b)

    Compound Description: These compounds, specifically 2a and 2b, are benzotriazole derivatives designed as dual-site PTP1B inhibitors. They bind to both the active site (site A) and an adjacent non-catalytic aryl phosphate binding site (site B) on PTP1B. Notably, 2a exhibited potent PTP1B inhibitory activity (IC50 = 5 nM) with moderate selectivity over TCPTP (sevenfold). The benzotriazole ring system plays a crucial role in anchoring these inhibitors within the active site, enhancing their potency and selectivity.

Naphthyl derivative 3

    Compound Description: This compound, a DFMP-based PTP1B inhibitor with a naphthyl substituent, demonstrated good antidiabetic activity and oral bioavailability (F = 24%) despite moderate in vitro PTP1B inhibitory activity (IC50 = 120 nM) and poor selectivity.

Catechol A

    Compound Description: Catechol A, along with other catechol derivatives, were identified as PTP1B inhibitors through high-throughput screening. These compounds, possessing antioxidant properties, are considered beneficial in treating diabetes and related disorders.

Rosiglitazone

    Compound Description: This compound is a well-known PPARγ agonist used as a reference compound in the study evaluating (S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Source and Classification

Ertiprotafib is classified as a small molecule drug and specifically targets PTP1B, an enzyme that regulates insulin signaling pathways. Its development stems from the need for effective treatments for insulin resistance and type 2 diabetes, conditions characterized by impaired insulin signaling due to the activity of PTP1B. The compound has garnered attention for its unique mechanism of action, which contrasts with traditional inhibitors that typically stabilize their target proteins .

Synthesis Analysis

Ertiprotafib synthesis involves multiple steps that typically include the formation of key intermediates through reactions such as amide coupling and cyclization. The synthesis process can be complex due to the need to achieve specific stereochemistry and functional group positioning.

Key Parameters:

  • Starting Materials: The synthesis often begins with readily available carboxylic acids and amines.
  • Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts for cyclization.
  • Conditions: Reactions are usually conducted under controlled temperatures and pH levels to optimize yield and purity.

The detailed synthetic pathway has been documented in various studies, highlighting modifications to enhance yield or selectivity towards PTP1B inhibition .

Molecular Structure Analysis

Ertiprotafib's molecular structure features a distinctive arrangement that mimics phosphotyrosine. It comprises several functional groups that facilitate its interaction with the active site of PTP1B.

Structural Characteristics:

  • Molecular Formula: C17_{17}H20_{20}N2_{2}O4_{4}
  • Molecular Weight: Approximately 316.35 g/mol
  • 3D Configuration: The compound exhibits a specific three-dimensional conformation essential for binding to the active site of PTP1B.

The structural analysis reveals that Ertiprotafib's binding induces conformational changes in PTP1B, leading to enzyme destabilization rather than stabilization, which is atypical for enzyme inhibitors .

Chemical Reactions Analysis

Ertiprotafib participates in several chemical reactions primarily related to its interaction with PTP1B.

Key Reactions:

  • Inhibition Mechanism: Ertiprotafib inhibits PTP1B through a non-classical mechanism that does not involve direct competition with substrate binding but rather alters the enzyme's structural integrity.
  • Time-dependent Inhibition: The inhibition kinetics are characterized by time-dependent effects, indicating that prolonged exposure increases the degree of inhibition .

This unique reaction profile necessitates further research to fully understand the implications for drug design targeting similar pathways.

Mechanism of Action

Ertiprotafib acts primarily as an inhibitor of PTP1B, but its mechanism is multifaceted.

Mechanistic Insights:

  • Inhibition of Enzyme Activity: It lowers the melting temperature of PTP1B, leading to destabilization and subsequent loss of enzymatic function.
  • PPAR Activation: In addition to inhibiting PTP1B, Ertiprotafib also activates peroxisome proliferator-activated receptors (PPAR) alpha and gamma at concentrations comparable to known agonists. This dual action may contribute to its therapeutic effects in metabolic disorders .
  • Dose-dependent Effects: The degree of inhibition varies based on concentration and assay conditions, indicating complex interactions within biological systems .
Physical and Chemical Properties Analysis

Ertiprotafib exhibits several notable physical and chemical properties that influence its pharmacological profile.

Properties:

  • Solubility: It shows variable solubility in organic solvents and water, which can affect bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy; it remains stable at neutral pH but may degrade under extreme conditions.
  • Thermal Properties: The compound’s melting point and thermal stability are relevant for formulation development.

These properties are essential for understanding how Ertiprotafib behaves in biological systems and its potential side effects or interactions with other drugs .

Applications

Ertiprotafib is primarily explored for its applications in treating metabolic disorders such as type 2 diabetes due to its ability to modulate insulin signaling through PTP1B inhibition.

Scientific Applications:

  • Diabetes Management: Clinical trials have demonstrated its potential to improve glycemic control in insulin-resistant models.
  • Research Tool: As a selective inhibitor of PTP1B, it serves as a valuable tool for studying insulin signaling pathways and related metabolic processes.
  • Potential Neuroprotective Effects: Emerging research suggests it may also play a role in neuroinflammation regulation, opening avenues for further therapeutic exploration .

Properties

CAS Number

251303-04-5

Product Name

Ertiprotafib

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

Molecular Formula

C31H27BrO3S

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PTP-112; PTP112; PTP 112; Ertiprotafib.

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.